molecular formula C19H17N5O3 B2701669 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251573-34-8

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Numéro de catalogue: B2701669
Numéro CAS: 1251573-34-8
Poids moléculaire: 363.377
Clé InChI: SBZWOCFGJCZZHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid molecular structure incorporating both a 1,2,4-oxadiazole ring and a 1,2,3-triazole moiety. These heterocyclic scaffolds are widely recognized in the development of novel chemotherapeutic agents. The 1,2,4-oxadiazole unit is a privileged structure in medicinal chemistry, known for its bioisosteric properties and its presence in compounds with a wide spectrum of biological activities. Specifically, 1,3,4-oxadiazole derivatives have demonstrated remarkable anticancer potential by targeting key biological pathways involved in cell proliferation. Research indicates that such compounds can exhibit their antiproliferative effects through various mechanisms, including the inhibition of specific enzymes and kinases. For instance, some 1,3,4-oxadiazole conjugates have been shown to inhibit critical enzymes like thymidylate synthase, topoisomerase II, and HDAC, or to act as OXPHOS inhibitors by targeting respiratory chain complex I . The structural combination of this scaffold with a 1,2,3-triazole ring, another nitrogen-rich heterocycle of high pharmacological relevance, is a common strategy to enhance biological activity and optimize drug-like properties. Compounds bearing this specific hybrid architecture are valuable tools for researchers investigating new oncological targets and developing potential anticancer agents . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-12-17(21-23-24(12)14-7-5-4-6-8-14)18-20-19(27-22-18)13-9-15(25-2)11-16(10-13)26-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWOCFGJCZZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C25H25N3O4\text{C}_{25}\text{H}_{25}\text{N}_3\text{O}_4

This formula indicates the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several key areas of interest:

Anticancer Activity

Studies have shown that derivatives of oxadiazoles and triazoles often exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Study:
In a recent study, a derivative of this compound was tested against pancreatic ductal adenocarcinoma (PDAC) cell lines. Results indicated that it reduced cell viability significantly with an IC50 value in the micromolar range. The mechanism was attributed to the inhibition of key regulators involved in epithelial-to-mesenchymal transition (EMT), such as E-cadherin and vimentin .

Antimicrobial Activity

Compounds containing oxadiazole and triazole rings have been noted for their antimicrobial properties. The specific activity against various bacterial strains has been documented, suggesting potential applications in treating infections.

Research Findings:
A study indicated that similar compounds exhibited broad-spectrum antibacterial activity, with some derivatives showing effectiveness against resistant strains of bacteria . The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with DNA replication.

Detailed Research Findings

Activity Type Cell Line/Organism IC50/Effect Mechanism
AnticancerPDAC (SUIT-2, Panc-1)Micromolar rangeInhibition of EMT markers
AntimicrobialVarious bacterial strainsEffective against resistant strainsDisruption of cell wall synthesis

Mechanistic Insights

The biological activity of 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole may be attributed to its ability to interact with specific biological targets:

  • Receptor Binding: Docking studies suggest that this compound can bind to receptors involved in inflammation and cancer signaling pathways.
  • Enzyme Inhibition: It may inhibit enzymes critical for tumor growth and proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituent Variations Key Properties/Findings Reference ID
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl and fluorophenyl substituents; thiazole core Isostructural triclinic crystals (P̄1 symmetry), planar conformation except for one fluorophenyl group
5-(3,5-Dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole Fluorobenzyl group at triazole Higher lipophilicity due to fluorinated benzyl group; unconfirmed biological activity
5-(2,4-Dichlorophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole Dichlorophenyl and pyridinyl substituents Enhanced thermal stability; used in agrochemical research

Key Observations :

  • Electron-Withdrawing vs.
  • Core Heterocycle Influence : Replacing oxadiazole with thiazole (e.g., ) alters planarity and intermolecular interactions, impacting crystallization behavior.

Q & A

Q. Basic

  • 1H NMR : Identify diagnostic peaks (e.g., singlet for triazole-CH₃ at δ 2.4–2.6 ppm, aromatic protons in the 6.8–7.5 ppm range) .
  • IR spectroscopy : Confirm oxadiazole ring formation via C=N stretches (1570–1620 cm⁻¹) and absence of precursor carbonyl peaks .
  • HPLC : Use a C18 column with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>95% at 254 nm) .

What methodological considerations are essential when refining the crystal structure with SHELXL, particularly for low-resolution data?

Q. Advanced

  • Twinning detection : Use the Hooft parameter or TWIN commands in SHELXL to model twinned datasets. For example, refine twin fractions iteratively to minimize R-factors .
  • Restraints and constraints : Apply SADI (similarity restraints) for geometrically similar bonds (e.g., C-O in dimethoxy groups) and ISOR for anisotropic displacement parameters in disordered regions .
  • Validation tools : Cross-check with PLATON to identify missed symmetry or solvent-accessible voids .

How can preliminary biological activity screening be designed for this compound?

Q. Basic

  • Target selection : Prioritize enzymes with known interactions with 1,2,4-oxadiazoles, such as fungal 14-α-demethylase (CYP51, PDB: 3LD6) .
  • In vitro assays : Use microplate-based inhibition assays (e.g., IC₅₀ determination via absorbance at 340 nm for NADPH consumption).
  • Positive controls : Include fluconazole for antifungal activity comparisons .

What strategies optimize synthetic yield when steric hindrance from bulky substituents occurs?

Q. Advanced

  • Solvent optimization : Switch to high-boiling, non-polar solvents (e.g., xylene) to enhance solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 8 hours) to minimize side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
ConditionYield (%)Purity (%)
Ethanol, 8h reflux4592
Xylene, microwave6896

What protocols confirm molecular composition via elemental analysis and mass spectrometry?

Q. Basic

  • CHN analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2%. For C₂₀H₁₈N₆O₃: Calculated C 60.30%, H 4.55%, N 21.09% .
  • HRMS : Use ESI+ mode; expected [M+H]⁺ at m/z 399.1412 (Δ < 2 ppm).

How to reconcile discrepancies between docking predictions and experimental bioassay results?

Q. Advanced

  • Docking parameters : Adjust grid size to encompass allosteric sites and include water molecules in the protein-ligand complex .
  • Dynamic simulations : Run MD simulations (10–20 ns) to assess binding stability and entropy effects.
  • Experimental validation : Perform site-directed mutagenesis on residues with high docking scores (e.g., Leu376 in CYP51) to confirm binding contributions .

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